2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
Overview
Description
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO. It is a brominated ketone derivative, often used in organic synthesis and research. This compound is known for its reactivity due to the presence of both bromine and ketone functional groups, making it a valuable intermediate in various chemical reactions.
Scientific Research Applications
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
“2-Bromo-3’-chloro-4’-fluoroacetophenone” is used as an intermediate in the synthetic preparation of competitive inhibitors of aromatase . It’s also used as an organic chemical synthesis intermediate . Future directions may include further exploration of its potential applications in the synthesis of various pharmaceuticals and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted ethanones depending on the nucleophile used.
Reduction: 1-(3-chloro-4-fluorophenyl)ethanol.
Oxidation: 3-chloro-4-fluorobenzoic acid or other oxidized derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations. These reactions can modulate biological pathways by interacting with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-bromophenyl)ethanone
Comparison:
- Reactivity: The presence of different substituents (fluorine, chlorine, bromine) on the phenyl ring can influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds are used in organic synthesis, the specific substituents can make them more suitable for certain applications. For example, fluorinated compounds may have unique biological activities compared to their chlorinated or brominated counterparts.
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone stands out due to its unique combination of substituents, offering a balance of reactivity and stability that can be advantageous in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPGHGWUUBURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382292 | |
Record name | 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63529-30-6 | |
Record name | 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3'-chloro-4'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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